molecular formula C14H21ClINO2 B4223005 1-(4-cyclopentyloxy-3-iodo-5-methoxyphenyl)-N-methylmethanamine;hydrochloride

1-(4-cyclopentyloxy-3-iodo-5-methoxyphenyl)-N-methylmethanamine;hydrochloride

Cat. No.: B4223005
M. Wt: 397.68 g/mol
InChI Key: VUDQGYQNGSOZPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-cyclopentyloxy-3-iodo-5-methoxyphenyl)-N-methylmethanamine;hydrochloride is an organic compound with a complex structure It is characterized by the presence of a cyclopentyloxy group, an iodine atom, and a methoxy group attached to a benzylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-cyclopentyloxy-3-iodo-5-methoxyphenyl)-N-methylmethanamine;hydrochloride typically involves multiple steps. One common approach is to start with a benzylamine derivative, which undergoes a series of reactions to introduce the cyclopentyloxy, iodine, and methoxy groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(4-cyclopentyloxy-3-iodo-5-methoxyphenyl)-N-methylmethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to remove the iodine atom or reduce other functional groups.

    Substitution: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce new functional groups in place of the iodine atom.

Scientific Research Applications

1-(4-cyclopentyloxy-3-iodo-5-methoxyphenyl)-N-methylmethanamine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving receptor binding and signal transduction.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-cyclopentyloxy-3-iodo-5-methoxyphenyl)-N-methylmethanamine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and affecting downstream signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    [4-(cyclopentyloxy)-3-methoxyphenyl]methanamine hydrochloride: Similar structure but lacks the iodine atom.

    [4-(cyclopentyloxy)-3-iodo-5-methoxybenzoate]: Similar structure but with a different functional group.

Uniqueness

The presence of the iodine atom and the specific arrangement of functional groups make 1-(4-cyclopentyloxy-3-iodo-5-methoxyphenyl)-N-methylmethanamine;hydrochloride unique

Properties

IUPAC Name

1-(4-cyclopentyloxy-3-iodo-5-methoxyphenyl)-N-methylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20INO2.ClH/c1-16-9-10-7-12(15)14(13(8-10)17-2)18-11-5-3-4-6-11;/h7-8,11,16H,3-6,9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDQGYQNGSOZPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=C(C(=C1)I)OC2CCCC2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClINO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-cyclopentyloxy-3-iodo-5-methoxyphenyl)-N-methylmethanamine;hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(4-cyclopentyloxy-3-iodo-5-methoxyphenyl)-N-methylmethanamine;hydrochloride
Reactant of Route 3
1-(4-cyclopentyloxy-3-iodo-5-methoxyphenyl)-N-methylmethanamine;hydrochloride
Reactant of Route 4
1-(4-cyclopentyloxy-3-iodo-5-methoxyphenyl)-N-methylmethanamine;hydrochloride
Reactant of Route 5
1-(4-cyclopentyloxy-3-iodo-5-methoxyphenyl)-N-methylmethanamine;hydrochloride
Reactant of Route 6
1-(4-cyclopentyloxy-3-iodo-5-methoxyphenyl)-N-methylmethanamine;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.